molecular formula C21H17N5O3S B3201119 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1019102-01-2

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No. B3201119
M. Wt: 419.5 g/mol
InChI Key: SVCWNUCUSXTYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide, also known as MPTP-NB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology.

Mechanism Of Action

The exact mechanism of action of 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide has also been shown to activate the protein kinase A (PKA) pathway, which is involved in cell survival and differentiation.

Biochemical And Physiological Effects

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a promising candidate for further research. However, one of the limitations of using 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is its high cost and limited availability.

Future Directions

There are several potential future directions for the research of 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide. One possible direction is to further investigate its anti-cancer activity and explore its potential use in combination with other anti-cancer drugs. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide and to identify other potential therapeutic targets.

Scientific Research Applications

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have shown that 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal death and reducing inflammation in the brain.

properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-13-8-9-16(11-18(13)26(28)29)20(27)23-19-10-14(2)24-25(19)21-22-17(12-30-21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCWNUCUSXTYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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